

Discovery and history of Uncinatone compound

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Compound of Interest

Compound Name: *Uncinatone*

Cat. No.: *B1683396*

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Uncinatone: A Comprehensive Technical Guide

An In-depth Examination of the Discovery, Synthesis, and Biological Activity of a Promising Natural Compound

Abstract

Uncinatone, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its notable cytotoxic and cell cycle inhibitory properties. First isolated from *Clerodendron siphonanthus* in 1989, this phenanthrene derivative has since been identified in other plant species, including *Clerodendrum bungei*. Extensive research has demonstrated its ability to induce G2/M phase cell cycle arrest and inhibit cancer cell proliferation, suggesting its potential as a lead compound in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery and history of **Uncinatone**, its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action.

Discovery and History

Uncinatone was first reported in 1989 by Pal, Chowdhury, and Adityachaudhury as a rice weevil feeding inhibitor isolated from the plant *Clerodendron siphonanthus*.^[1] Subsequent phytochemical investigations have also identified **Uncinatone** in the roots of *Clerodendrum bungei*.^[2] The initial discovery highlighted its potential ecological role, while later studies shifted focus to its pharmacological activities, particularly its cytotoxic effects against cancer cell lines.

Physicochemical Properties

Uncinatone is a member of the phenanthrene class of organic compounds. Its chemical structure, IUPAC name, and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | (9S,11bS)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][3]benzofuran-6-one | [2] |
| Molecular Formula | C20H22O4 | [2] |
| Molecular Weight | 326.4 g/mol | [2] |
| CAS Number | 99624-92-7 | [2] |

Biological Activity

Cytotoxicity

Uncinatone has demonstrated significant cytotoxic activity against various cancer cell lines. A key study evaluated its efficacy against human breast cancer cell lines, revealing potent inhibitory effects. The half-maximal inhibitory concentration (IC50) values from this research are presented below.

| Cell Line | Description | IC50 (μM) |
|-------------------------------|---|--------------|
| MCF7 | Human breast adenocarcinoma | 0.84 ± 0.17 |
| MDA-MB-231 | Human breast adenocarcinoma (triple-negative) | 13.42 ± 1.26 |
| MCF7/TAMR | Tamoxifen-resistant MCF7 | 1.95 ± 0.22 |
| Data from Lee et al., 2016[4] | | |

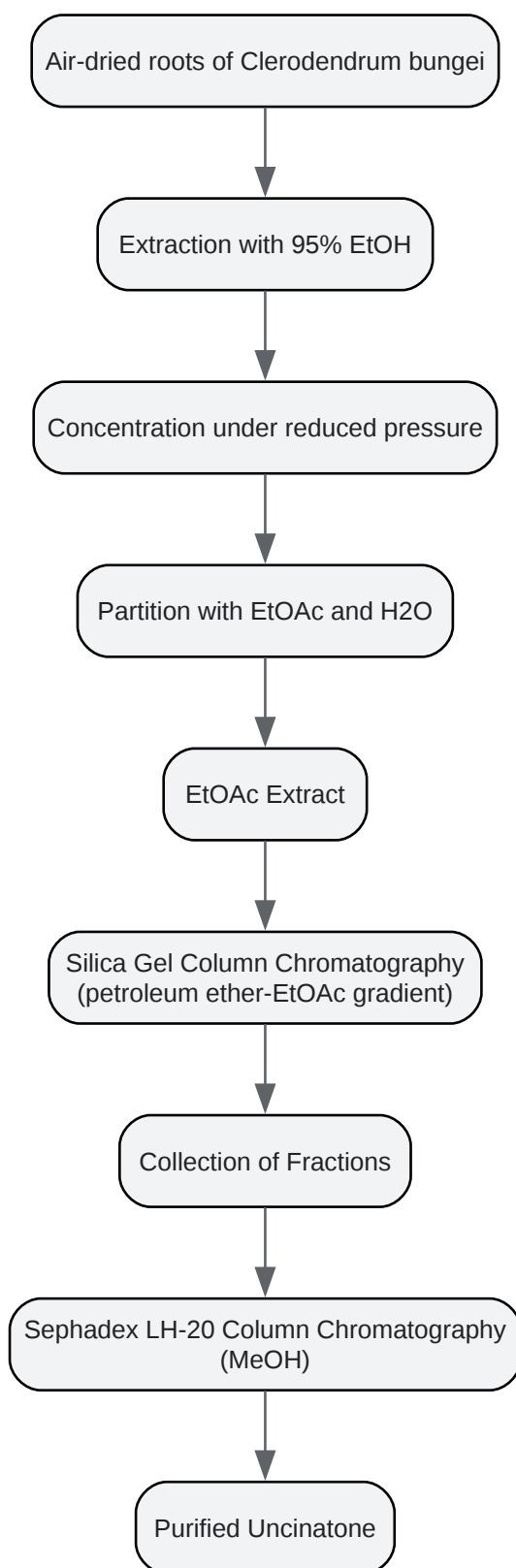
Cell Cycle Arrest

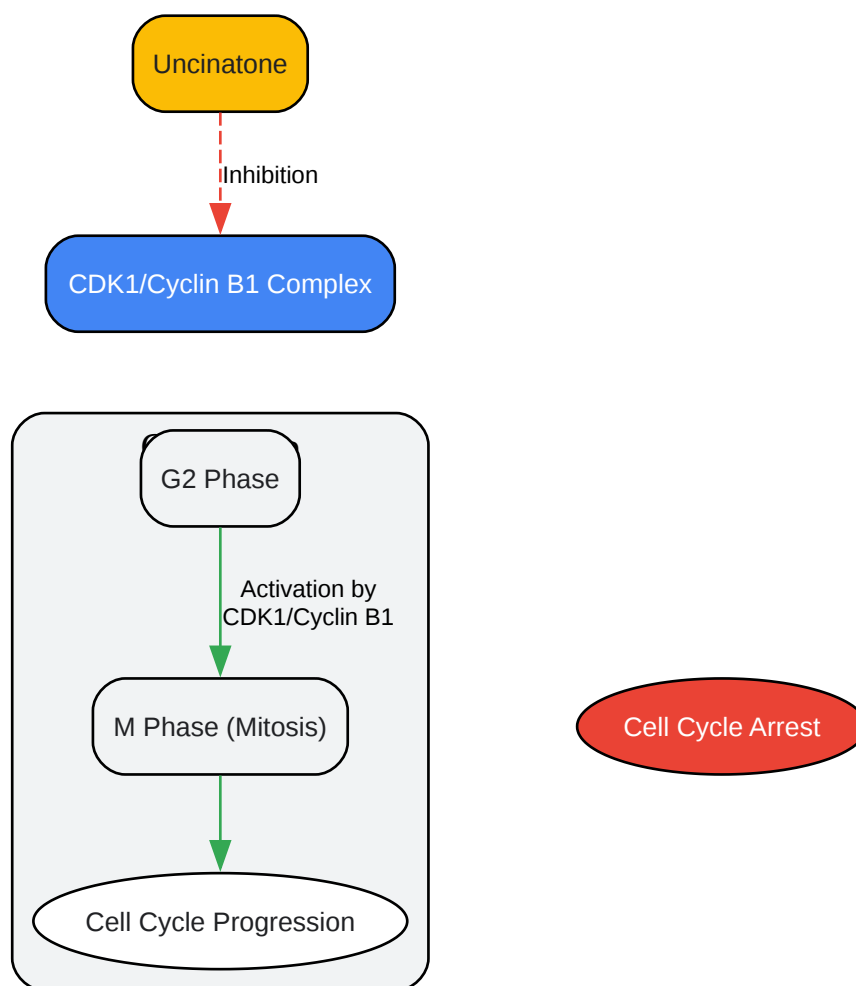
A hallmark of **Uncinatone**'s biological activity is its ability to induce cell cycle arrest at the G2/M phase.[2] This prevents cancer cells from proceeding through mitosis, ultimately inhibiting their proliferation. The precise molecular mechanism governing this G2/M arrest is an area of ongoing investigation.

Experimental Protocols

Isolation of Uncinatone from *Clerodendrum bungei*

A detailed protocol for the isolation and purification of **Uncinatone** has been described in the literature. The general workflow involves extraction, fractionation, and chromatographic separation.





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